molecular formula C16H19N5O B6803872 N-(2,3-dihydro-1H-indol-5-yl)-3-pyrazol-1-ylpyrrolidine-1-carboxamide

N-(2,3-dihydro-1H-indol-5-yl)-3-pyrazol-1-ylpyrrolidine-1-carboxamide

Cat. No.: B6803872
M. Wt: 297.35 g/mol
InChI Key: CNWXLRUTTLJELB-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-indol-5-yl)-3-pyrazol-1-ylpyrrolidine-1-carboxamide is a complex organic compound that features a unique combination of indole, pyrazole, and pyrrolidine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Properties

IUPAC Name

N-(2,3-dihydro-1H-indol-5-yl)-3-pyrazol-1-ylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c22-16(19-13-2-3-15-12(10-13)4-7-17-15)20-9-5-14(11-20)21-8-1-6-18-21/h1-3,6,8,10,14,17H,4-5,7,9,11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNWXLRUTTLJELB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=CC=N2)C(=O)NC3=CC4=C(C=C3)NCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-indol-5-yl)-3-pyrazol-1-ylpyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole derivative, followed by the formation of the pyrazole ring and the subsequent coupling with the pyrrolidine moiety. Key reaction conditions often include the use of catalysts such as sulfuric acid or other strong acids, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to handle the complex multi-step synthesis. Purification steps such as crystallization, distillation, and chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-indol-5-yl)-3-pyrazol-1-ylpyrrolidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and pyrazole rings.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield N-oxide derivatives, while reduction can produce fully or partially hydrogenated compounds

Scientific Research Applications

N-(2,3-dihydro-1H-indol-5-yl)-3-pyrazol-1-ylpyrrolidine-1-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-indol-5-yl)-3-pyrazol-1-ylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades, modulation of gene expression, and alteration of metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives, pyrazole-containing molecules, and pyrrolidine-based structures. Examples are:

  • 5-(2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
  • 1-(4-nitrophenyl)-1H-indole-3-carbaldehyde
  • Spirocyclic oxindoles .

Uniqueness

N-(2,3-dihydro-1H-indol-5-yl)-3-pyrazol-1-ylpyrrolidine-1-carboxamide is unique due to its specific combination of indole, pyrazole, and pyrrolidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

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